N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-5,8-10,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKLTKVDMUBVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as 1-methylimidazole, the imidazole ring is formed through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thiourea and a haloketone, followed by cyclization.
Coupling Reactions: The imidazole and thiazole rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, sulfuric acid, halogens, often under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its sulfonamide group and dihydroimidazo[2,1-b]thiazole framework. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Key Substituents | Reported Activities | References |
|---|---|---|---|---|
| N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide | Imidazo[2,1-b]thiazole + phenyl + sulfonamide | 1-Methylimidazole-4-sulfonamide | Inferred: Kinase modulation, enzyme inhibition | [1, 3] |
| SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide) | Imidazo[2,1-b]thiazole + phenyl + quinoxaline | Piperazine-methyl, quinoxaline carboxamide | Sirtuin 1 activation, metabolic regulation | [3] |
| 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) | Imidazo[2,1-b]thiadiazole | 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl | Antiproliferative (preliminary) | [2] |
| Benzo[4,5]imidazo[2,1-b]thiazole derivatives (20a, 20b) | Benzoimidazo[2,1-b]thiazole | Phenyl/benzyl isothiocyanate, nicotinoyl | Anti-inflammatory | [4] |
Key Observations :
Substituent Impact :
- The sulfonamide group enhances hydrogen-bonding capacity, a feature absent in thiadiazole derivatives (e.g., compound 3 in ) . This group is associated with improved pharmacokinetic properties in kinase inhibitors .
- Unlike anti-inflammatory benzoimidazo[2,1-b]thiazoles (), the target compound’s methylimidazole sulfonamide may shift activity toward metabolic or kinase-related pathways .
Synthesis Pathways :
- The synthesis of imidazo[2,1-b]thiazoles typically involves cyclization of α-halogenated ketones with thioamides (e.g., ’s method for triazole-thiones) . However, the sulfonamide moiety in the target compound likely requires additional sulfonation steps, increasing synthetic complexity compared to SRT1720’s carboxamide formation .
Pharmacological and Mechanistic Insights from Analogous Compounds
- SRT1720: A structurally close analog, SRT1720 activates SIRT1 (NAD+-dependent deacetylase), improving metabolic parameters in preclinical models. Its imidazo-thiazole core facilitates binding to hydrophobic enzyme pockets, while the quinoxaline group enhances solubility .
- Benzimidazo[2,1-b]thiazoles () : Derivatives with isothiocyanate substituents exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that the target compound’s phenyl-sulfonamide group may similarly interact with inflammatory mediators .
- Thiadiazole Derivatives (): The nitro and methoxy substituents in compound 3 enhance electrophilicity, enabling DNA intercalation or topoisomerase inhibition. The target compound’s lack of such groups may reduce genotoxicity risks .
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes the imidazo[2,1-b]thiazole moiety, which is known for its pharmacological properties. Its molecular formula is , and it possesses a sulfonamide group that enhances its biological interactions.
Target of Action
This compound primarily targets specific enzymes and receptors involved in cellular signaling pathways. Its structural characteristics allow it to interact with various biological targets, including those implicated in cancer and infectious diseases.
Mode of Action
The compound exhibits antiproliferative activity , particularly against certain cancer cell lines. It has shown a moderate ability to suppress the growth of kidney cancer cells while demonstrating lesser effects on prostate cancer and colon cancer cell lines. The underlying mechanism may involve the inhibition of key signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research indicates that this compound has notable anticancer properties :
- In vitro Studies : The compound has been evaluated against various cancer cell lines, demonstrating IC50 values indicative of its potency. For instance, it has shown effective inhibition in renal carcinoma models (IC50 values ranging from 5 to 15 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| Renal Carcinoma | 5 - 15 |
| Prostate Cancer | >20 |
| Colon Cancer | >25 |
Antimicrobial Activity
In addition to its anticancer potential, this compound has exhibited antimicrobial properties against various bacterial strains. It effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated significant inhibition of cell proliferation with a half-maximal inhibitory concentration (IC50) ranging from 7 to 12 µM across different PDAC models .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies suggest that specific functional groups within the molecule enhance its binding affinity to target sites involved in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
